molecular formula C9H13FN2 B14844515 3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine

3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine

Cat. No.: B14844515
M. Wt: 168.21 g/mol
InChI Key: YTGOGLDTAZHUBM-UHFFFAOYSA-N
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Description

3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor®, a fluorinating agent, which allows for the selective introduction of fluorine into the aromatic ring . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying metabolic pathways and enzyme interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(6-fluoro-4-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-5-9(10)12-6-8(7)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

YTGOGLDTAZHUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCCN)F

Origin of Product

United States

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